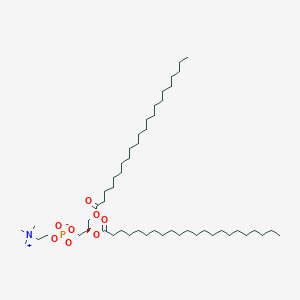

1,2-Didocosanoyl-sn-glycero-3-phosphocholine

Overview

Description

1,2-Didocosanoyl-sn-glycero-3-phosphocholine, also known as L-α-Phosphatidylcholine, dibehenoyl, is a type of phospholipid . It is used in the sonodynamic therapy comprising microbubble complexes for treatment of deep-sited tumors, particularly pancreatic cancer .

Molecular Structure Analysis

The empirical formula of this compound is C52H104NO8P, and its molecular weight is 902.36 . The specific molecular structure is not provided in the retrieved documents.Chemical Reactions Analysis

In the case of a similar phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), it was found to hydrolyze to give oleic acid and a number of phosphorus-containing products when subjected to high-temperature water . The specific chemical reactions involving this compound are not detailed in the retrieved documents.Physical And Chemical Properties Analysis

This compound is stored at a temperature of -20°C . The specific physical and chemical properties are not provided in the retrieved documents.Scientific Research Applications

Analytical Method Development

Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing phosphatidylcholine and its hydrolysis products, demonstrating the importance of this compound in analytical chemistry for controlling processes like acyl migration in phospholipids (Kiełbowicz et al., 2012).

Interaction Studies with Ozone

Lai, Yang, and Finlayson-Pitts (1994) investigated the interactions of phosphocholines, including variations of 1,2-didocosanoyl-sn-glycero-3-phosphocholine, with ozone. This study highlighted the reaction dynamics of these compounds when exposed to environmental factors like ozone (Lai, Yang, & Finlayson‐Pitts, 1994).

Examining Membrane Dynamics

Shibakami, Inagaki, and Regen (1997) explored how different phospholipids influence the mixing behavior in phospholipid bilayers, which is crucial for understanding cell membrane dynamics and the role of compounds like this compound (Shibakami, Inagaki, & Regen, 1997).

Liposome Formation and Stability

Sadownik, Stefely, and Regen (1986) focused on the synthesis of phosphocholine derivatives and their use in creating stable polymerized liposomes. This work is significant for applications in drug delivery and membrane modeling (Sadownik, Stefely, & Regen, 1986).

Spectroscopy-Based Conformational Analysis

Dluhy, Chowdhry, and Cameron (1985) utilized Fourier transform infrared spectroscopy to characterize the lamellar phases of a positional isomer of this compound, enhancing our understanding of molecular conformations in lipid bilayers (Dluhy, Chowdhry, & Cameron, 1985).

Surface Properties in Pulmonary Surfactant Components

Notter, Tabak, and Mavis (1980) researched the surface properties of mixtures containing variations of phosphocholine, contributing to our understanding of lung surfactants and respiratory physiology (Notter, Tabak, & Mavis, 1980).

Safety and Hazards

The safety information for 1,2-Didocosanoyl-sn-glycero-3-phosphocholine includes several hazard statements such as H302, H315, H319, H331, H336, H351, H361d, and H372 . Precautionary measures include supplying fresh air after inhalation, rinsing opened eye for several minutes under running water after eye contact, and consulting a doctor if symptoms persist after swallowing .

Mechanism of Action

Target of Action

1,2-Didocosanoyl-sn-glycero-3-phosphocholine, also known as DDocPC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are specific sites within the body where the encapsulated drugs are intended to act .

Mode of Action

DDocPC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, DDocPC can enhance the solubility and bioavailability of drugs .

Pharmacokinetics

It can enhance the drug’s solubility, improve its distribution by targeting specific cells or tissues, and potentially affect the drug’s metabolism and excretion .

Result of Action

The molecular and cellular effects of DDocPC’s action largely depend on the encapsulated drug. By forming a protective bilayer around the drug, DDocPC can enhance the drug’s stability, improve its solubility, and facilitate its delivery to the target site . This can result in improved drug efficacy and potentially reduced side effects.

Action Environment

The action, efficacy, and stability of DDocPC can be influenced by various environmental factors. For instance, temperature can affect the stability of the phospholipid bilayer . Furthermore, the physiological environment within the body, such as pH and the presence of enzymes, can also impact the stability and efficacy of DDocPC and the encapsulated drug. Therefore, these factors need to be carefully considered when using DDocPC in drug delivery systems.

properties

IUPAC Name |

[(2R)-2,3-di(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/t50-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBOPUWPUXROO-VCZQVZGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H104NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

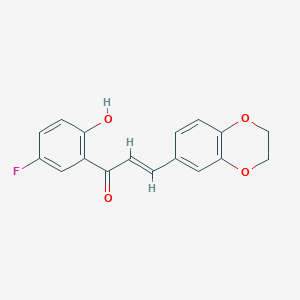

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

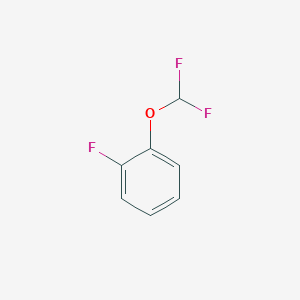

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043968.png)